3',4'-Dihydroxyflavone
Overview
Description
3’,4’-Dihydroxyflavone (3,4’-DHF) is an orally active flavonoid with antiviral activity against Influenza A virus . It is a natural compound with the chemical formula C15H10O4 and a molecular weight of 254.24 g/mol . This compound is a yellow crystal or powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide . It has certain pharmacological activities and is widely studied and applied .
Synthesis Analysis
The synthesis of 3’,4’-Dihydroxyflavone involves several chemical reactions. One study shows that 3’,4’-Dimethoxyflavone was a good substrate for CYP1B1 but not for CYP2A13 and was found to be mainly O-demethylated to form 3’,4’-Dihydroxyflavone . Another study shows that the recombinant protein of CitOMT had methylation activity to transfer a methyl group to 3’-hydroxy group of flavones in vitro .Molecular Structure Analysis
The molecular structure of 3’,4’-Dihydroxyflavone consists of 15 carbon skeletons and two aromatic rings (A and B) connected by three carbon chains . Geometry optimizations of free and complexed molecules by AMI and DFT methods show that structural modifications of the ligand, induced by complexation, are minor, and are localized on the chelating site .Chemical Reactions Analysis
3’,4’-Dimethoxyflavone was found to be mainly O-demethylated to form 3’,4’-Dihydroxyflavone and also several ring-oxygenated products having m/z 299 fragments . In addition, 3’,4’-Dihydroxyflavone decreased the production of PGE 2, even at a concentration of 1 μM .Physical And Chemical Properties Analysis
3’,4’-Dihydroxyflavone has a molecular weight of 254.24 g/mol, a XLogP3 of 2.8, two hydrogen bond donors, four hydrogen bond acceptors, and one rotatable bond .Scientific Research Applications
3',4'-Dihydroxyflavone in Neurogenesis and Antidepressant Effects
A synthetic derivative of 7,8-dihydroxyflavone exhibited potent TrkB agonistic activity, promoting neurogenesis and exhibiting significant antidepressant effects. This compound, 4'-dimethylamino-7,8-dihydroxyflavone, demonstrated robust and prolonged activation of TrkB in animals, leading to potent antiapoptotic and antidepressant effects. It is highlighted for its potential as an orally bioavailable TrkB agonist with remarkable antidepressant efficacy (Xia Liu et al., 2010).
Anti-Neuroinflammatory Properties
Anti-Neuroinflammatory Activity of Synthetic 3',4'-Dihydroxyflavone
The synthetic flavone derivative 3',4'-dihydroxyflavone was investigated for its anti-neuroinflammatory activity in BV2 microglial cells and in a mouse model. The compound successfully inhibited the production of proinflammatory chemokines and cytokines in microglial cells. It also inhibited the phosphorylation of MAPK and the activation of NF-κB, suggesting that its anti-inflammatory activities might be associated with the suppression of these signaling pathways. These findings propose 3',4'-dihydroxyflavone as a potential drug candidate for the treatment of neuroinflammatory diseases (N. Kim et al., 2018).
Cardioprotective Effects
Cardioprotective Effects of Flavonols
3',4'-Dihydroxyflavonol (DiOHF) is recognized for its cardioprotective properties that can reduce injury following myocardial ischemia and reperfusion, showing promise as a treatment for cardiovascular disease. The study explored the structure-activity relationships of variations at the 3' and 4' positions of the B ring of DiOHF and highlighted that the most active flavonols were those with a 4'-hydroxyl group. These findings are vital for understanding the mechanism of flavonol-induced cardioprotection and suggest DiOHF's potential for cardiovascular therapies (C. Qin et al., 2008).
Spectral and Structural Properties
Spectral and Structural Properties of Flavonols
3',4'-Dihydroxyflavone and other flavonoids exhibit complex radiation absorption and emission characteristics, which are influenced by their protolytic and tautomeric forms in different environmental conditions. These properties are crucial for understanding the flavonoids' interactions and stability in various biological and chemical systems. The findings provide insights into the flavonoids' spectral indicators and their interaction with liquid environments (I. Serdiuk et al., 2016).
Complexation and Interaction with Metals
Complexation of Flavonoids with Metal Ions
The study of the complexation of flavonoids, including 3',4'-dihydroxyflavone, with metal ions like iron is essential for understanding their biological activities, particularly their antioxidant potential. The research demonstrated that the 3',4'-dihydroxy substitutions significantly influence ferric complexation at physiological pH and shed light on the antioxidant activity of flavonoids through metal chelation (M. Engelmann et al., 2005).
Safety And Hazards
The safety data sheet for 3’,4’-Dihydroxyflavone advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-11-6-5-9(7-13(11)18)15-8-12(17)10-3-1-2-4-14(10)19-15/h1-8,16,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNPMQHYWVKBAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194349 | |
Record name | 3',4'-Dihydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Dihydroxyflavone | |
CAS RN |
4143-64-0 | |
Record name | 3′,4′-Dihydroxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4143-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',4'-Dihydroxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004143640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3',4'-Dihydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',4'-DIHYDROXYFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KOH101S66V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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